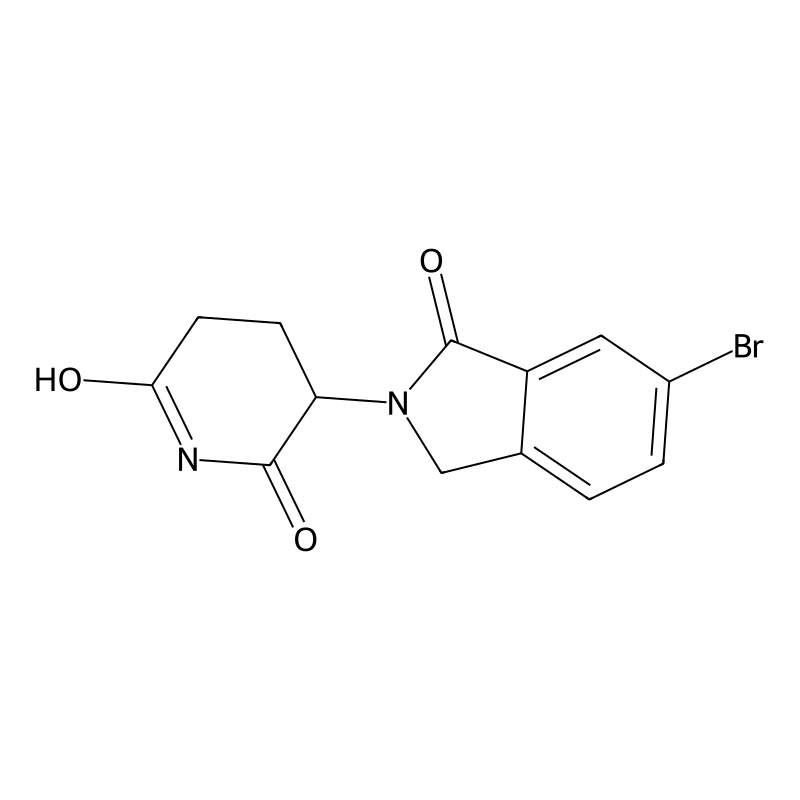3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a molecule classified as a lenalidomide analog []. Lenalidomide is a drug used in the treatment of multiple myeloma and myelodysplastic syndromes []. The key application of 3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione lies in the field of Proteolysis Targeting Chimeras (PROTACs) research [, , ].
PROTAC Technology
PROTACs are a type of molecule designed to hijack the body's natural protein degradation pathway, the ubiquitin-proteasome system (UPS) [, , ]. PROTACs consist of three functional domains:
- A ligand that binds to a protein of interest (POI) [, , ].
- A linker that bridges the distance between the POI ligand and the E3 ubiquitin ligase binding domain [, , ].
- An E3 ubiquitin ligase recruiter moiety that recruits an E3 ubiquitin ligase to the POI [, , ].
When a PROTAC binds to both the POI and the E3 ubiquitin ligase, the E3 ligase tags the POI with ubiquitin, marking it for degradation by the proteasome [, , ]. This process allows researchers to target and eliminate specific proteins that may be implicated in diseases.
-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione as a PROTAC Tool
The structure of 3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione resembles that of lenalidomide, which is known to bind to the Cereblon (CRBN) E3 ubiquitin ligase []. This suggests that 3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione may be useful as a tool in PROTAC research, potentially serving as a warhead (POI ligand) to recruit CRBN to target proteins of interest [, ]. Researchers can then explore attaching different linker moieties to this molecule to develop PROTACs for various protein targets.
3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a compound with the molecular formula C₁₃H₁₁BrN₂O₃ and a molecular weight of approximately 323.14 g/mol. This compound features a piperidine ring substituted with a 6-bromo-1-oxoisoindoline moiety. The presence of the bromo group and the keto functionalities contributes to its chemical reactivity and biological activity. The compound is classified as a derivative of immunomodulatory imide drugs, which are significant in pharmaceutical research due to their potential therapeutic applications in various diseases.
The mechanism of action of 3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione remains unknown. Lenalidomide, the parent compound, is believed to work through several mechanisms, including immunomodulation and targeted protein degradation []. However, the presence of the bromine atom might alter how this analog interacts with cellular targets. Further research is needed to elucidate its specific mechanism.
- Suzuki-Miyaura Coupling: This reaction can be enhanced by using fluoride sources instead of traditional alkali bases, allowing for effective Csp²–Csp² bond formation while preserving sensitive functional groups like the glutarimide ring .
- Nucleophilic Substitution: The bromo substituent can be replaced by various nucleophiles, making it versatile for further chemical modifications.
- Hydrolysis: The keto groups may undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding acids or alcohols.
3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione exhibits significant biological activities, particularly as an immunomodulatory agent. Its analogs have shown efficacy in targeting IKAROS Family Zinc Finger proteins, which are involved in various immune responses and hematological malignancies. The compound's structure allows it to modulate these proteins' activities, potentially leading to therapeutic applications in treating conditions like multiple myeloma and other cancers .
The synthesis of 3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione can be achieved through several methods:
- Direct Bromination: Starting from 1-oxoisoindoline derivatives, bromination can be performed to introduce the bromo group at the 6-position.
- Piperidine Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors that contain carbonyl groups.
- Coupling Reactions: Utilizing cross-coupling techniques like Suzuki-Miyaura coupling can facilitate the formation of the final product while ensuring high yields and selectivity .
This compound has potential applications in various fields:
- Pharmaceutical Research: As an analog of lenalidomide, it may serve as a lead compound for developing new drugs targeting immune modulation and cancer treatment.
- Chemical Biology: It is useful in research involving PROTAC (Proteolysis Targeting Chimeras) technology, which aims to degrade specific proteins within cells for therapeutic purposes .
- Synthetic Chemistry: Its reactive functional groups make it an attractive intermediate for synthesizing more complex organic molecules.
Interaction studies have indicated that 3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione can bind to specific protein targets involved in immune regulation. These interactions are crucial for its biological activity and therapeutic potential. Research into its binding affinities and mechanisms of action is ongoing, with promising results suggesting its role in modulating immune responses through interactions with IKAROS Family Zinc Finger proteins .
Several compounds share structural similarities with 3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 4-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | 2093536-12-8 | 0.94 |
| 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | 26166-92-7 | 1.00 |
| 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | 191732-76-0 | 0.84 |
| 2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione | 2154356-63-3 | 0.84 |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique presence of the bromo substituent and the specific arrangement of functional groups in 3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione distinguishes it from these analogs, potentially imparting unique biological properties and reactivity.








